molecular formula C11H11NO2S2 B13699943 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole

2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole

Cat. No.: B13699943
M. Wt: 253.3 g/mol
InChI Key: AMHMMYFNNKLYRA-UHFFFAOYSA-N
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Description

2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole is a pyrrole derivative featuring a methylthio (-SMe) group at the 2-position and a phenylsulfonyl (-SO₂Ph) substituent at the 1-position. This compound is of interest due to its structural complexity, which combines sulfur-containing groups that influence electronic properties, solubility, and reactivity. Pyrrole derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula

C11H11NO2S2

Molecular Weight

253.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-methylsulfanylpyrrole

InChI

InChI=1S/C11H11NO2S2/c1-15-11-8-5-9-12(11)16(13,14)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

AMHMMYFNNKLYRA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CN1S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Pyrrole Followed by Methylthiolation

Method Overview:
This approach involves initial sulfonylation of pyrrole to introduce the phenylsulfonyl group, followed by methylthiolation at the appropriate position.

Reaction Steps:

  • Step 1: Sulfonylation of pyrrole
    Pyrrole reacts with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate, often in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to prevent overreaction.

    • Reaction conditions:
      • Reagents: Pyrrole, phenylsulfonyl chloride
      • Base: Sodium hydroxide or potassium carbonate
      • Solvent: Dichloromethane
      • Temperature: 0–25°C
    • Outcome: Formation of 1-(phenylsulfonyl)pyrrole with yields typically around 80–85%.
  • Step 2: Methylthiolation at the 2-position
    The sulfonylated pyrrole undergoes methylthiolation using methylthiolating agents such as methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate or sodium hydride.

    • Reaction conditions:
      • Reagents: Methyl iodide or dimethyl sulfate
      • Base: Potassium carbonate or sodium hydride
      • Solvent: Acetone or DMF
      • Temperature: Room temperature to 50°C
    • Outcome: Selective methylthio substitution at the 2-position, yielding 2-(Methylthio)-1-(phenylsulfonyl)pyrrole with yields around 60–75%.

Advantages:

  • Straightforward, one-step sulfonylation followed by methylthiolation.
  • Suitable for scale-up with controlled conditions.

Multi-Step Synthesis via Pyrrole Formation and Functionalization

Method Overview:
This method involves constructing the pyrrole ring via cyclization of suitable precursors, followed by sulfonylation and methylthiolation steps.

Key Procedure:

  • Step 1: Preparation of the pyrrole core
    Commonly achieved through Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with ammonia or primary amines under reflux conditions to form pyrroles.

    • Reaction conditions:
      • Reagents: 1,4-dicarbonyl compound, ammonia or primary amine
      • Solvent: Ethanol or acetic acid
      • Temperature: Reflux (~80–100°C)
    • Outcome: Formation of unsubstituted pyrrole.
  • Step 2: Selective sulfonylation
    The pyrrole is treated with phenylsulfonyl chloride in the presence of a base, as described above, to afford 1-(phenylsulfonyl)pyrrole.

  • Step 3: Methylthiolation at the 2-position
    Similar to the previous method, methylthiolation is performed using methyl iodide or dimethyl sulfate.

Research Outcome:
This method allows for high regioselectivity and yields, with overall yields often exceeding 70% for the final compound, especially when optimized with phase transfer catalysis or microwave-assisted synthesis.

One-Pot Cyclization and Functionalization Strategies

Recent advances have demonstrated one-pot methods that streamline the synthesis of 2-(Methylthio)-1-(phenylsulfonyl)pyrrole by combining sulfonylation, cyclization, and methylthiolation in a single reaction vessel.

Representative Protocol:

  • Starting Material: Pyrrole or its derivatives.
  • Reagents: Phenylsulfonyl chloride, methylthiolating agents (e.g., methyl iodide), bases such as potassium carbonate or DBU, solvents like DMF or dichloromethane.
  • Procedure:
    • Mix pyrrole with phenylsulfonyl chloride in a suitable solvent; stir at 0–25°C to achieve sulfonylation.
    • Add methylthiolating agent directly to the reaction mixture.
    • Introduce base and heat to 50–80°C to promote cyclization and substitution simultaneously.
    • After completion (monitored by TLC), cool, and purify via recrystallization or chromatography.

Research Validation:

  • The one-pot approach has shown yields of approximately 60–75%.
  • It significantly reduces reaction time and purification steps, increasing overall efficiency.

Mechanistic Insights and Reaction Optimization

  • Sulfonylation:
    Nucleophilic attack of pyrrole’s nitrogen on phenylsulfonyl chloride forms N-sulfonyl pyrrole, which directs subsequent substitution at the 2-position due to electronic effects.

  • Methylthiolation:
    The 2-position of the pyrrole ring, activated by the electron-withdrawing sulfonyl group, undergoes nucleophilic substitution with methylthiolating agents, facilitated by bases that generate nucleophilic methylthiolate species.

  • Reaction Conditions:

    • Temperature control is critical to prevent overreaction or polymerization.
    • Solvent choice influences regioselectivity and yield; polar aprotic solvents like DMF or acetonitrile are preferred.

Summary of Reaction Data and Yields

Method Key Reagents Typical Yield Notes
Direct sulfonylation + methylthiolation Phenylsulfonyl chloride, methyl iodide, K2CO3 60–75% Sequential steps, scalable
Pyrrole cyclization + sulfonylation 1,4-dicarbonyl, NH3, phenylsulfonyl chloride >70% Multi-step, high regioselectivity
One-pot synthesis Pyrrole, phenylsulfonyl chloride, methyl iodide, DBU 60–75% Time-efficient, less purification

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and physicochemical properties of 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole with analogous pyrrole derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Functional Groups LogP Notable Properties
This compound C₁₁H₁₁NO₂S₂ -SMe (2), -SO₂Ph (1) ~269.34 Sulfonyl, Thioether ~2.5* High polarity, moderate solubility
2-(2-Methoxyphenyl)-1H-pyrrole C₁₁H₁₁NO -OMe (2) 173.21 Methoxy 1.19 Lower polarity, aromatic
1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-pyrrole C₁₇H₁₄ClNO -Cl (4-Ph), -OMe (4-Ph) 283.75 Halogen, Methoxy ~3.0 Enhanced lipophilicity
1-Methylsulfonylpyrrole-2-carbaldehyde C₆H₇NO₃S -SO₂Me (1), -CHO (2) 173.19 Sulfonyl, Aldehyde 1.18 High reactivity, planar
VA426 (Ref. compound) C₂₀H₂₀FNO₃S -SO₂Me (5), -OCH₂CH₃ (3) 389.44 Sulfonyl, Methoxyethyl ~3.5 CNS-targeting potential

*Estimated based on substituent contributions.

Key Observations:
  • Electronic Effects : The methylthio group in the target compound donates electrons via its lone pairs, contrasting with the electron-withdrawing sulfonyl group. This duality creates a unique electronic profile compared to methoxy-substituted analogs (e.g., 2-(2-Methoxyphenyl)-1H-pyrrole) .
  • Solubility and LogP : The phenylsulfonyl group increases polarity but is counterbalanced by the hydrophobic methylthio group, resulting in moderate LogP (~2.5). This balance differs from halogenated analogs (e.g., 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-pyrrole), which exhibit higher lipophilicity (LogP ~3.0) .
Neuroprotective and Antioxidant Effects:
  • Compounds such as 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole (Compound B in ) demonstrated significant neuroprotection against 6-OHDA-induced toxicity in PC12 cells, reducing ROS by 40% at 10 µM . In contrast, the methylthio and sulfonyl groups in the target compound may enhance radical scavenging due to sulfur's redox activity, though specific data are pending.
Enzyme Inhibition:
  • The compound 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1H-pyrrole () showed tyrosine phosphatase inhibition, attributed to its halogen and methoxy substituents .

Biological Activity

The compound 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, supported by case studies, data tables, and detailed research findings.

Structure and Properties

This compound is characterized by a pyrrole ring substituted with a methylthio group and a phenylsulfonyl moiety. The structural formula can be represented as follows:

CxHyNzOwSa\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}_a

where the specific values of xx, yy, zz, ww, and aa depend on the molecular structure derived from the synthesis methods.

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. For instance, a study reported that certain pyrrole compounds showed antiproliferative activity comparable to Paclitaxel against various cancer cell lines while demonstrating minimal effects on normal cells . This selectivity suggests that this compound could serve as a promising candidate for further development.

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundCell LineIC50 (nM)Reference
This compoundMCF-7TBD
3-Phenylacetyl-4-(4-methylthio phenyl)-1H-pyrroleVarious15
ARAP Compound 22NCI-ADR-RES1.4

The mechanism by which this compound exerts its anticancer effects likely involves inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Evidence suggests that related compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some pyrrole derivatives have demonstrated antimicrobial activity. A study highlighted the ability of pyrroles to inhibit bacterial growth, suggesting their potential as therapeutic agents against infections . The specific activity of this compound in this context remains to be fully elucidated.

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrrole derivatives:

  • Case Study 1 : A series of pyrrole derivatives were synthesized and screened for cytotoxicity against various cancer cell lines, including MCF-7 and HepG2. The results indicated that modifications in the substituents significantly affected their potency .
  • Case Study 2 : Investigations into the apoptotic pathways activated by these compounds revealed that they could induce apoptosis through caspase activation, further supporting their potential as anticancer drugs .

Q & A

Basic: What are the standard synthetic routes for 2-(Methylthio)-1-(phenylsulfonyl)-1H-pyrrole, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves introducing the methylthio group (SMe) at position 2 of the pyrrole ring, followed by sulfonylation with phenylsulfonyl chloride at position 1. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for sulfonylation .
  • Catalysts : Palladium or copper catalysts may improve coupling efficiency .
  • Temperature : Controlled heating (60–80°C) minimizes side reactions like ring-opening .
    Reaction progress is monitored via TLC and NMR spectroscopy to confirm intermediate formation and final purity .

Advanced: How can researchers resolve discrepancies in reported yields for this compound across synthetic protocols?

Yield variations often arise from differences in:

  • Catalyst loading : Excess catalyst may accelerate byproduct formation.
  • Solvent polarity : Lower polarity solvents (e.g., toluene) reduce sulfonylation efficiency but improve selectivity .
  • Reaction time : Prolonged heating can degrade thermally sensitive intermediates.
    Methodological solutions :
  • Use Design of Experiments (DOE) to statistically optimize parameters (e.g., temperature, solvent ratio) .
  • Compare with structurally analogous compounds (e.g., 1-(phenylsulfonyl)-3-ethyl-1H-pyrrole) to identify substituent-specific trends .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., SMe at δ 2.4 ppm, phenylsulfonyl at δ 7.5–8.0 ppm) .
  • IR Spectroscopy : Identify sulfonyl (S=O) stretches near 1350–1150 cm⁻¹ .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 280.3) .
  • X-ray Crystallography : Resolve crystal structure and confirm regiochemistry .

Advanced: What computational strategies predict the compound’s reactivity and interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic effects of the electron-withdrawing phenylsulfonyl group and electron-donating SMe group .
  • Molecular Dynamics (MD) Simulations : Predict binding modes with enzymes (e.g., cytochrome P450) .
  • QSAR Studies : Correlate substituent modifications (e.g., replacing SMe with CF₃) to bioactivity trends .

Biological: How can researchers evaluate the biological activity of this compound in drug discovery?

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing phenylsulfonyl with tosyl) to assess impact on potency .

Stability: What are the recommended storage conditions to maintain compound integrity?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at room temperature (RT) .

  • Light Sensitivity : Protect from UV exposure to prevent sulfonyl group degradation .

  • Solubility Data :

    SolventSolubility (mg/mL)
    DMSO10–15
    Ethanol5–8
    Water<1
    Data derived from analogs with similar sulfonyl groups .

Advanced: How can researchers address unexpected byproducts during synthesis?

  • Mechanistic Analysis : Use LC-MS to identify intermediates (e.g., desulfonylated derivatives) .
  • Byproduct Mitigation :
    • Add scavengers (e.g., molecular sieves) to trap reactive species .
    • Adjust stoichiometry to limit over-sulfonylation .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize with alkaline solutions before disposal .

Advanced: How does the methylthio group influence the compound’s electronic properties compared to other substituents?

The SMe group is weakly electron-donating, which:

  • Enhances Nucleophilicity : Facilitates electrophilic substitution at the pyrrole ring .

  • Modulates Redox Potential : Increases susceptibility to oxidation compared to CF₃ or NO₂ groups .

  • Comparative Data :

    SubstituentHammett σₚ Value
    SMe-0.06
    SO₂Ph+0.93
    CF₃+0.54
    Values suggest synergistic electronic effects in the molecule .

Advanced: What strategies are effective for scaling up synthesis without compromising yield?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic sulfonylation steps .
  • Catalyst Recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs .
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring .

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